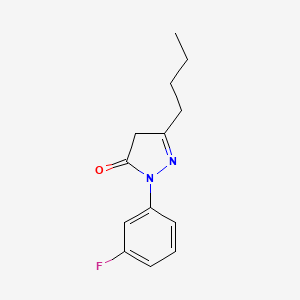

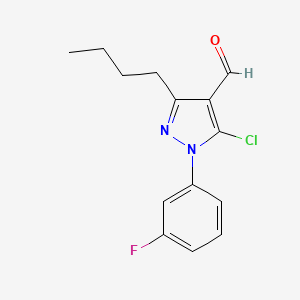

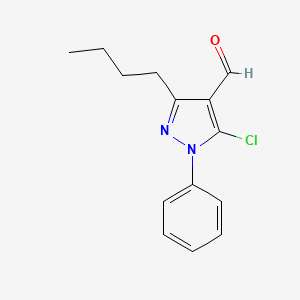

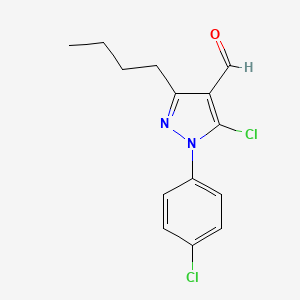

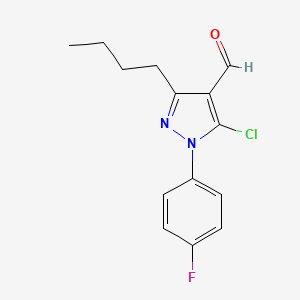

3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

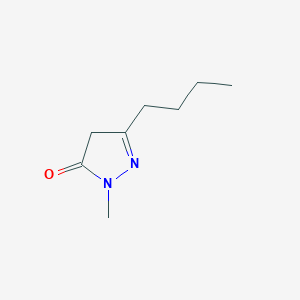

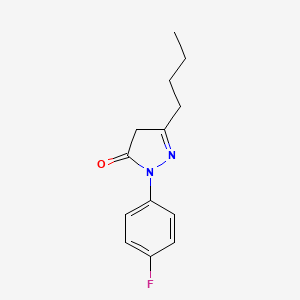

3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (BCFP) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. BCFP is a pyrazole-based carbaldehyde with a unique structure that makes it an ideal candidate for use in a variety of research settings.

Wissenschaftliche Forschungsanwendungen

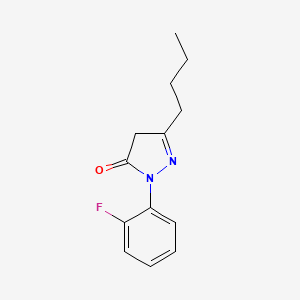

Heterocyclic Compound Synthesis

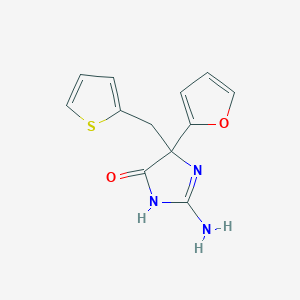

Pyrazole derivatives serve as critical scaffolds in synthesizing various heterocyclic compounds. The unique reactivity of such derivatives facilitates the generation of diverse heterocyclic frameworks under mild conditions, which are essential in drug discovery and materials science. For instance, studies have demonstrated the utility of pyrazole derivatives in synthesizing pyrazolo-imidazoles, thiazoles, spiropyridines, and spiropyrroles, highlighting their importance in developing new chemical entities with potential biological activities (Gomaa & Ali, 2020).

Antioxidant and Biological Activities

Isoxazolone and pyrazoline derivatives, related to the pyrazole core structure, exhibit significant biological and medicinal properties. These compounds have been synthesized through multi-component reactions involving aromatic aldehydes, showcasing their potential in developing antioxidant agents. The biological activity of these derivatives underscores the relevance of pyrazole-based compounds in medicinal chemistry, suggesting applications in designing new therapeutic agents with antioxidant properties (Laroum et al., 2019).

Catalysis and Green Chemistry

The synthesis of heterocycles using organocatalysts is a rapidly growing area of research, with pyrazole derivatives playing a significant role. These studies emphasize the development of environmentally friendly and efficient methodologies for constructing complex molecules, including tetrahydrobenzo[b]pyrans, which are crucial in pharmaceuticals. The focus on green chemistry principles in these syntheses indicates the broader applicability of pyrazole derivatives in sustainable chemical processes (Kiyani, 2018).

Drug Discovery and Development

Pyrazole derivatives are explored extensively for their pharmacological potential, including anticancer properties. The versatility of the pyrazole ring in drug design is evident from its inclusion in compounds showing a range of activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. This diversity underscores the potential of pyrazole-based compounds, like "3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde," in contributing to the discovery and development of new therapeutic agents (Ray et al., 2022).

Wirkmechanismus

Mode of Action

The compound 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is an angiotensin II receptor antagonist . Angiotensin II receptor antagonists, also known as ARBs, are used to block the action of angiotensin. Angiotensin II is a hormone that narrows blood vessels and releases another hormone called aldosterone, which leads to salt and water retention by the kidneys. By blocking the action of angiotensin, ARBs help to widen blood vessels and reduce the amount of water reabsorbed by the kidneys, thereby lowering blood pressure .

Biochemical Pathways

When this system is blocked, it can lead to decreased vasoconstriction and reduced secretion of aldosterone, ultimately leading to decreased blood pressure .

Result of Action

As an angiotensin II receptor antagonist, this compound can help in treating hypertension, edema, renal failure, benign prostatic hypertrophy, diabetic nephropathy, diabetic retinopathy, Alzheimer’s disease, or congestive heart failure . It may also be used in treating glaucoma, preventing or treating atherosclerosis, preventing or treating stroke, and treating a variety of obesity-related disorders .

Eigenschaften

IUPAC Name |

3-butyl-5-chloro-1-(4-fluorophenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O/c1-2-3-4-13-12(9-19)14(15)18(17-13)11-7-5-10(16)6-8-11/h5-9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHLBOMPLARYQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345760.png)

![2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345767.png)

![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)